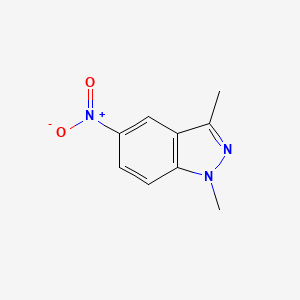
1,3-Dimethyl-5-nitro-1h-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-nitro-1h-indazole is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that indazole derivatives, including 1,3-dimethyl-5-nitro-1H-indazole, exhibit notable antimicrobial properties. In a study evaluating a series of indazole compounds, it was found that certain derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that indazole derivatives can act as tubulin inhibitors, disrupting mitotic processes in cancer cells. This mechanism positions them as candidates for further development in cancer therapeutics . Additionally, the structure-activity relationship (SAR) studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study 1: Antichagasic Activity
A study focused on the antichagasic activity of nitroindazole derivatives revealed that this compound could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound's efficacy was measured through its ability to induce cell death in trypomastigote forms at specific concentrations . The results indicated a strong correlation between the compound's structure and its biological activity.
Case Study 2: Electrochemical Properties
Electrochemical studies have shown that 5-nitroindazole derivatives can generate nitro-anion radicals under physiological conditions. This characteristic is crucial for their activity against various pathogens and provides insights into their mechanism of action at the molecular level . Such findings are essential for understanding how these compounds can be optimized for therapeutic use.
Data Tables
The following tables summarize key findings from recent studies on this compound and related compounds.
| Biological Activity | Compound | IC50 (µM) | Activity Type |
|---|---|---|---|
| Antibacterial | This compound | 16.4 | Inhibition against E. coli |
| Antichagasic | Nitroindazole Derivative | 11.0 | Inhibition against T. cruzi |
| Anticancer | Indazole Derivative | Varies | Tubulin inhibition |
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Dimethyl Carbonate | Triethylene diamine | 70.6 |
| Methylation Reaction | Methyl carbonate | 73 |
Propriétés
Numéro CAS |
5757-84-6 |
|---|---|
Formule moléculaire |
C9H9N3O2 |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
1,3-dimethyl-5-nitroindazole |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)11(2)10-6/h3-5H,1-2H3 |
Clé InChI |
IPJSJINXKBSNSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













